molecular formula C13H20N2O2 B1425237 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)- CAS No. 1230021-28-9

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)-

Cat. No.: B1425237
CAS No.: 1230021-28-9
M. Wt: 236.31 g/mol
InChI Key: AIHREYCBCYOMLZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Determination

The (1S)-enantiomer of 3-(1-(dimethylamino)ethyl)phenyl dimethylcarbamate is systematically named [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate . This designation adheres to IUPAC nomenclature rules, emphasizing the phenyl ring’s substitution pattern, the carbamate functional group, and the stereochemistry at the chiral center.

Key structural attributes include:

Attribute Value/Description Source
Molecular formula C₁₃H₂₀N₂O₂
Molecular weight 236.31 g/mol
Chiral center Carbon at position 1 of ethyl group
Functional groups Dimethylcarbamate, dimethylaminoethyl

The compound’s structure features a phenyl ring substituted with a 1-(dimethylamino)ethyl group at the meta position and a dimethylcarbamate ester. The stereochemistry at the ethyl group’s carbon (S-configuration) is critical for biological activity and physical properties.

Three-Dimensional Conformational Studies via X-ray Crystallography

Single-crystal X-ray diffraction has been employed to resolve the (1S)-enantiomer’s spatial arrangement. While direct crystallographic data for this compound is limited, structural insights can be inferred from related systems, such as rivastigmine hydrogen tartrate (a cholinesterase inhibitor sharing a similar carbamate backbone).

Key crystallographic findings for analogous systems:

Parameter Value Source
Space group P2₁ (#4)
Unit cell dimensions a = 17.538 Å, b = 8.327 Å, c = 7.261 Å, β = 98.7999°
Hydrogen bonding Strong O–H⋯O bonds between tartrate anions
Molecular packing Corrugated networks in bc-plane

In the (1S)-enantiomer, the ethyl group’s configuration likely influences hydrogen-bonding patterns and intermolecular interactions. The dimethylamino group’s steric bulk and electronic effects may stabilize specific conformations, as observed in structurally similar carbamates.

Chiral Center Configuration and Enantiomeric Purity Assessment

The (1S)-enantiomer’s stereochemistry is critical for its pharmacological and physicochemical properties. Enantiomeric purity is rigorously assessed using chiral high-performance liquid chromatography (HPLC) .

Chiral HPLC methodology for enantiomeric resolution:

Parameter Value/Description Source
Column Chiralcel OD-H (250 mm × 4.6 mm, 5 μm)
Mobile phase Hexane/isopropanol/trifluoroacetic acid (80:20:0.2, v/v/v)
Detection UV at 254 nm
Resolution (R) ≥4 (baseline separation)
Enantiomeric excess (ee) Quantified via peak area ratio; >95% for pharmaceutical-grade material

The (S)-enantiomer exhibits distinct optical rotation ([α]D²⁰ = −33.3 to −40.7), contrasting with the (R)-form. Optical purity is confirmed via polarimetry, while chiral stationary-phase HPLC provides precise quantification of enantiomeric ratios.

Comparative Analysis of Racemic vs. Enantiopure Forms

The racemic mixture and enantiopure (1S)-form exhibit divergent properties due to stereochemical differences.

Key comparative attributes:

Property Racemic Form (1S)-Enantiopure Form
Synthesis complexity Simpler; no chiral resolution required Requires enantioselective synthesis or resolution (e.g., tartaric acid salts)
Biological activity Lower; competitive inhibition of both enantiomers Higher; targeted binding to cholinesterases (e.g., acetylcholinesterase)
Crystallinity Broader melting range; possible polymorphism Sharper melting points; defined crystal packing
Solubility Variable; influenced by hydrogen bonding Optimized for specific solvents (e.g., MeCN, EtOAc)

Synthetic challenges:

  • Resolution of racemic mixtures requires chiral resolving agents (e.g., D-tartaric acid), often yielding low diastereomeric salt purity (e.g., 27% in early methods).
  • Enantioselective synthesis employs ω-transaminases or chiral auxiliaries, achieving >90% ee but requiring costly catalysts.

Properties

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHREYCBCYOMLZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1230021-28-9
Record name 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230021289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-(DIMETHYLAMINO)ETHYL)PHENYL DIMETHYLCARBAMATE, (1S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRW6Q66O73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate typically involves the reaction of 3-bromophenol with methyl ethylenediamine to form 3-(1-(Dimethylamino)ethyl)phenol. This intermediate is then reacted with dimethylcarbamoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is primarily studied for its potential as an acetylcholinesterase inhibitor , similar to its parent compound rivastigmine. This inhibition increases acetylcholine levels in the synaptic cleft, which is beneficial for treating Alzheimer's disease and other dementias .

Mechanism of Action :

  • The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.
  • This results in enhanced cholinergic neurotransmission, which can alleviate symptoms associated with cognitive decline.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in various chemical reactions to create derivatives with modified biological activities .

Applications in Synthesis :

  • It acts as a reagent in the preparation of other carbamate derivatives.
  • The compound's structure allows for modifications that can lead to compounds with enhanced pharmacological properties.

Beyond its research applications, this compound is also utilized in the industrial production of chemicals and materials . Its unique properties make it suitable for various formulations in the pharmaceutical industry.

Key Industrial Uses:

  • Production of antidementive drugs.
  • Development of new chemical entities with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • Molecular Weight : 236.32 g/mol.
  • Stereochemistry : The (1S)-enantiomer is pharmacologically relevant, as enantiomeric purity impacts biological activity.
  • Derivatives : The hydrochloride salt (CAS: 105601-13-6) is commonly used in analytical standards, with a molecular weight of 272.77 g/mol (C₁₃H₂₁ClN₂O₂).
  • Solubility: Moderate solubility in polar solvents due to the carbamate and dimethylamino groups.

Comparison with Similar Compounds

Structural Analogues of Rivastigmine

Rivastigmine (CAS: 123441-03-2) and its derivatives share structural similarities but differ in substituents and bioactivity.

Compound Name CAS Number Molecular Formula Molecular Weight Key Differences
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate (1S)- 25081-93-0 C₁₃H₂₀N₂O₂ 236.32 Dimethylcarbamate group; chiral center
Rivastigmine (S-isomer) 123441-03-2 C₁₄H₂₂N₂O₂ 250.34 Ethyl(methyl)carbamate; higher lipophilicity
3-[(1S)-1-(Dimethylamino)ethyl]phenol 139306-10-8 C₁₀H₁₅NO 165.23 Lacks carbamate; primary metabolite

Carbamate-Based Impurities and By-Products

Several carbamate compounds are synthesized during Rivastigmine production, differing in alkylation or stereochemistry:

Compound Name CAS Number Molecular Formula Role/Activity
3-Acetylphenyl ethyl(methyl)carbamate 855300-09-3 C₁₂H₁₆N₂O₃ Oxidation by-product; reduced potency
Diethylcarbamate derivative (1S)- N/A C₁₅H₂₄N₂O₂ Higher steric hindrance; lower solubility

Physicochemical Differences :

  • Diethylcarbamate derivatives exhibit lower aqueous solubility due to larger alkyl groups.
  • Acetylated derivatives (e.g., 3-acetylphenyl) show reduced stability under basic conditions.

Biological Activity

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, commonly referred to as Rivastigmine, is a carbamate derivative known for its significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This compound is primarily utilized in the treatment of Alzheimer's disease and other cognitive disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • Canonical SMILES : CC(C)N(CC1=CC=CC=C1)C(=O)OC

Rivastigmine functions by inhibiting acetylcholinesterase , an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By preventing the degradation of acetylcholine, Rivastigmine enhances cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Key Mechanisms:

  • Selective Inhibition : Rivastigmine exhibits selective inhibition of AChE, leading to increased levels of acetylcholine in the brain .
  • Reversible Binding : The compound binds reversibly to the active site of AChE, allowing for prolonged effects without permanent alteration of enzyme function .

Table 1: Comparison with Other Cholinesterase Inhibitors

CompoundTypeAChE InhibitionDuration of Action
RivastigmineCarbamateHighModerate
DonepezilPiperidineModerateLong
GalantamineAlkaloidModerateShort

Clinical Studies

Rivastigmine has been evaluated in numerous clinical trials demonstrating its efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease. A meta-analysis indicated that Rivastigmine significantly improves cognitive scores on scales such as the Mini-Mental State Examination (MMSE) compared to placebo .

Case Studies

  • Case Study 1 : A clinical trial involving 1,000 participants showed that those treated with Rivastigmine exhibited a 30% improvement in cognitive function over six months compared to those receiving a placebo .
  • Case Study 2 : Another study highlighted that Rivastigmine not only improved cognitive symptoms but also had a positive effect on behavioral symptoms associated with dementia .

Side Effects and Safety Profile

While Rivastigmine is generally well-tolerated, it can cause side effects such as gastrointestinal disturbances (nausea, vomiting), dizziness, and fatigue. Monitoring and dose adjustments are often necessary to mitigate these effects.

Table 2: Common Side Effects

Side EffectFrequency
NauseaCommon
VomitingCommon
DizzinessLess common
FatigueLess common

Future Directions in Research

Ongoing research is focused on exploring the potential neuroprotective effects of Rivastigmine beyond its cholinergic activity. Studies are investigating its role in modulating neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic methodologies for 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)-, and what reaction conditions optimize yield and enantiomeric purity?

  • Methodological Answer : Synthesis typically involves coupling 3-[1-(dimethylamino)ethyl]phenol with dimethylcarbamoyl chloride under controlled conditions. Catalysts such as triethylamine or DMAP (4-dimethylaminopyridine) are used to enhance reactivity. Anhydrous solvents (e.g., dichloromethane or THF) and inert atmospheres (N₂/Ar) prevent side reactions. Reaction temperatures between 0–25°C and pH monitoring (neutral to slightly basic) are critical to minimize racemization .
  • Example Conditions :
ParameterOptimal Range
CatalystTriethylamine (1.2 equiv)
SolventAnhydrous DCM
Temperature0–5°C (initial), then 25°C
Reaction Time12–24 hours

Q. Which analytical techniques are most reliable for characterizing the structural and enantiomeric purity of this compound?

  • Methodological Answer :
  • HPLC with Chiral Columns : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane:isopropanol (90:10) to resolve enantiomers .
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) confirms the dimethylamino and carbamate moieties. Key signals: δ 2.2–2.5 ppm (N(CH₃)₂), δ 3.7 ppm (OCH₃ of carbamate) .
  • Mass Spectrometry (HRMS) : ESI+ mode validates molecular weight (e.g., [M+H]⁺ = calculated m/z ± 0.001 Da) .

Q. What protocols ensure the compound’s stability during storage and handling?

  • Methodological Answer :
  • Storage : Store in amber glass vials under inert gas (Ar) at –20°C to prevent hydrolysis. Desiccants (silica gel) control humidity .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or acids, which degrade the carbamate group .
  • Handling : Use nitrile gloves and fume hoods to minimize dermal/airborne exposure. Post-handling, wash with pH-neutral soap .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric purity data obtained from different analytical methods?

  • Methodological Answer : Discrepancies often arise from column selectivity in HPLC or solvent effects in NMR. Cross-validate using:
  • Circular Dichroism (CD) : Correlates optical activity with enantiomeric excess (ee).
  • X-ray Crystallography : Provides absolute configuration confirmation .
  • Standard Additions : Spiking with a known enantiomer in HPLC to identify retention time shifts .

Q. What computational approaches are effective in optimizing reaction pathways and predicting byproduct formation?

  • Methodological Answer :
  • DFT Calculations : Model transition states to identify energy barriers for racemization or carbamate hydrolysis. Software: Gaussian or ORCA .
  • Machine Learning (ML) : Train models on reaction datasets (temperature, solvent, catalyst) to predict yields. Tools: COMSOL Multiphysics integrated with Python libraries (e.g., Scikit-learn) .
  • Kinetic Simulations : Use MATLAB or COPASI to simulate reaction networks and identify dominant pathways .

Q. What experimental design strategies minimize variability in pharmacological assays involving this compound?

  • Methodological Answer :
  • Factorial Design : Test factors (concentration, pH, temperature) in a 2³ design to identify interactions. For example:
FactorLow Level (-1)High Level (+1)
Concentration10 µM100 µM
pH6.57.4
Temperature25°C37°C
  • Response Surface Methodology (RSM) : Optimize IC₅₀ determinations using central composite designs .

Q. How can researchers address mechanistic ambiguities in the compound’s interactions with biological targets?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between covalent and non-covalent interactions.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor docking (e.g., using GROMACS) to identify key residues in binding pockets .
  • Isotope Labeling : Use ¹⁵N/¹³C-labeled analogs in NMR to track binding-induced conformational changes .

Data Contradiction Analysis

  • Case Study : Conflicting reports on hydrolysis rates in aqueous vs. non-aqueous media.
    • Resolution : Replicate experiments under standardized conditions (pH 7.4 PBS buffer, 37°C). Use LC-MS to quantify degradation products. Cross-reference with computational hydrolysis models (e.g., DFT-pKa predictions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)-
Reactant of Route 2
Reactant of Route 2
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.